![molecular formula C13H20N4 B2479317 2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine CAS No. 2320821-41-6](/img/structure/B2479317.png)
2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” is a chemical compound that belongs to the class of piperazine derivatives . Piperazine derivatives have been studied extensively due to their wide range of biological activities .
Synthesis Analysis
The synthesis of piperazine derivatives, including “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine”, often involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” can be analyzed using various computational methods. In silico docking and molecular dynamics simulations can provide insights into the compound’s interactions with its target proteins .Chemical Reactions Analysis
The chemical reactions involving “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” can be complex and depend on the specific conditions and reagents used. For example, some piperazine derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine” can be determined using various experimental and computational methods. For example, its density, melting point, boiling point, flash point, and refractive index can be measured .Future Directions
properties
IUPAC Name |
2-[4-(3-methylbut-2-enyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-12(2)4-7-16-8-10-17(11-9-16)13-14-5-3-6-15-13/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAUGVKWAYCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1)C2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



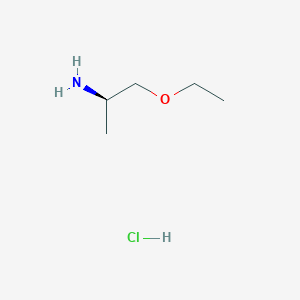
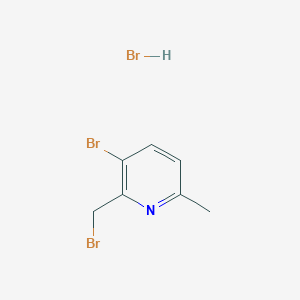
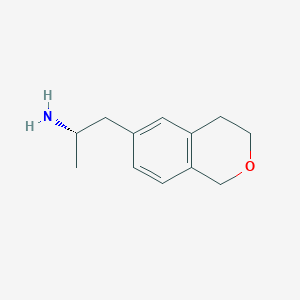
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
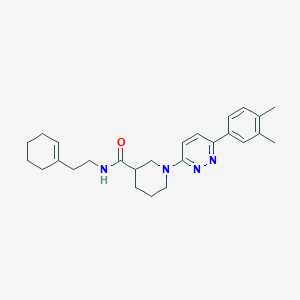
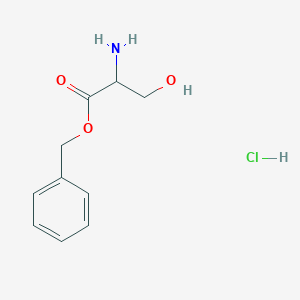
![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
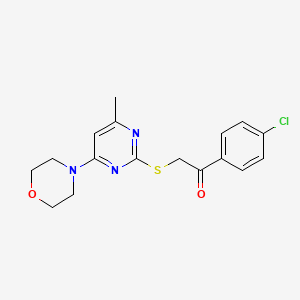
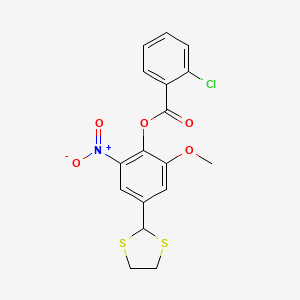
![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)
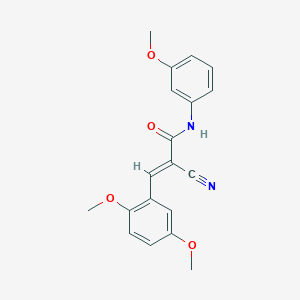
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)